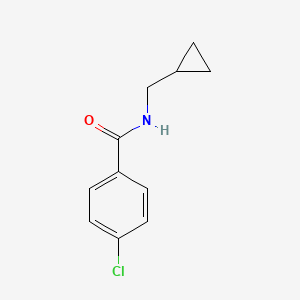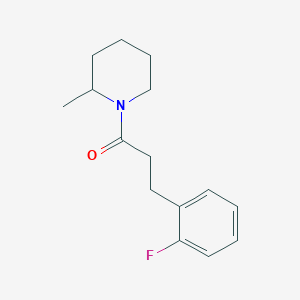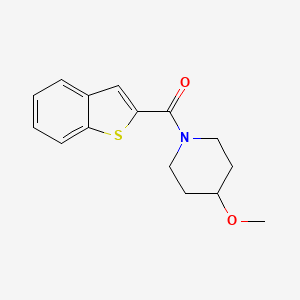
N-(cyclopropylmethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)quinoline-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising therapeutic agent for the treatment of cancer due to its ability to selectively target cancer cells while sparing normal cells.
Mecanismo De Acción
N-(cyclopropylmethyl)quinoline-2-carboxamide works by binding to the DNA template and inhibiting the elongation of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the selective killing of cancer cells, as they are more dependent on ribosomal RNA synthesis than normal cells. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is important for tumor suppression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)quinoline-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(cyclopropylmethyl)quinoline-2-carboxamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models. It also has the potential to cause DNA damage, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for the study of N-(cyclopropylmethyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of biomarkers for N-(cyclopropylmethyl)quinoline-2-carboxamide sensitivity could help to identify patients who are most likely to benefit from treatment. Finally, the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with immunotherapy could be a promising approach for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide involves the reaction of 2-chloro-6-fluoroquinoline with cyclopropylmethylamine in the presence of a base. The resulting intermediate is then reacted with the appropriate acid chloride to yield N-(cyclopropylmethyl)quinoline-2-carboxamide. The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide is a multi-step process that requires careful attention to detail and purification.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)quinoline-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)quinoline-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-9-10-5-6-10)13-8-7-11-3-1-2-4-12(11)16-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOECPFMQDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




